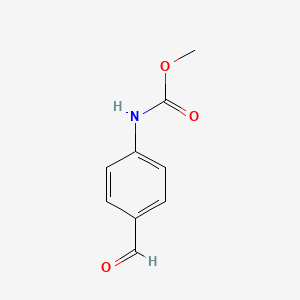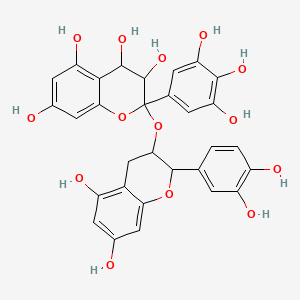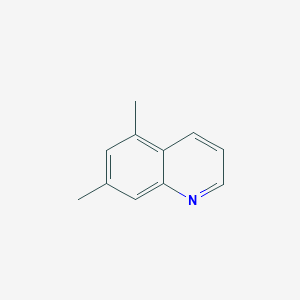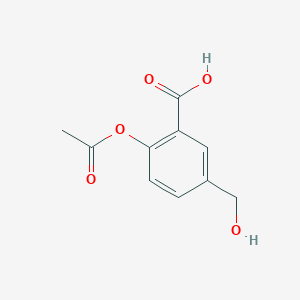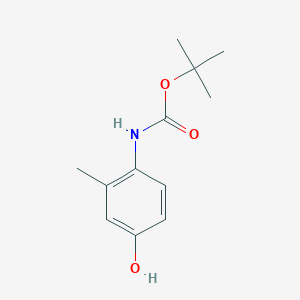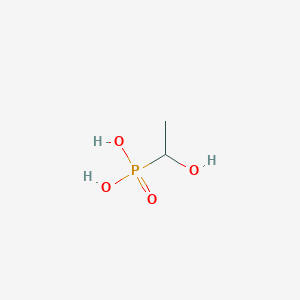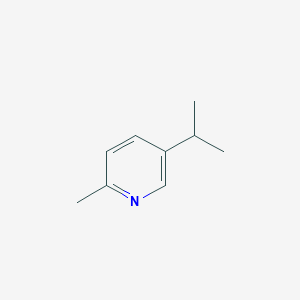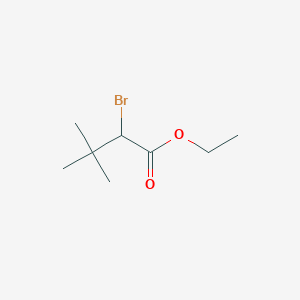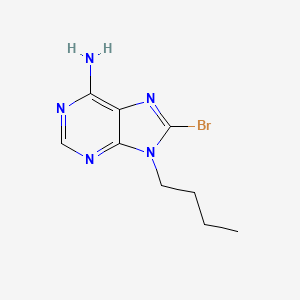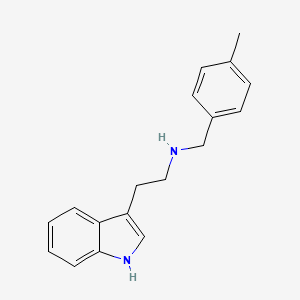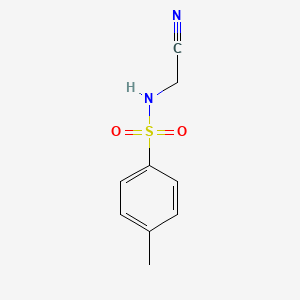
9H-fluorene-9-sulfonyl chloride
Descripción general
Descripción
9H-fluorene-9-sulfonyl chloride is a chemical compound with the linear formula C13H9ClO2S . Its CAS Number is 20449-15-4 and it has a molecular weight of 264.732 .
Molecular Structure Analysis
The molecular structure of 9H-fluorene-9-sulfonyl chloride consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . Unfortunately, the exact 3D structure is not provided in the search results.Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
9H-fluorene-9-sulfonyl chloride is utilized in various catalytic and chemical processes. For example, the palladium complex of a disulfonated 9-(3-phenylpropyl)-9′-PCy2-fluorene ligand is an effective catalyst for aqueous Suzuki coupling reactions, demonstrating near quantitative formation of coupling products (Fleckenstein & Plenio, 2007). Additionally, fluorenes with an enamine moiety at the C-9 methylene bridge have been synthesized using a Rh-catalyzed denitrogenative cyclization method starting from 2-ethynylbiaryls and N-sulfonyl azides (Seo et al., 2015).
Photochemical Studies
The compound is also significant in photochemical studies. For instance, the quantum yield of singlet oxygen production by 9H-fluoren-9-one is sensitive to the solvent's nature, providing insights into the interaction of fluorene with micellar media and microemulsions (Martínez, Braun, & Oliveros, 2004).
Material Synthesis
In material science, 9H-fluorene-9-sulfonyl chloride is used for synthesizing various materials. For example, mono- and diacetyl-9H-fluorenes have been prepared using Friedel-Crafts acetylation of 9H-fluorene, which is crucial for understanding the reactivity-selectivity pattern in this process (Titinchi et al., 2008). Furthermore, the effects of different electron-withdrawing moieties on the photoelectric properties of fluorene-based dimers have been explored, highlighting their potential in organic light-emitting diode (OLED) applications (Yuan et al., 2020).
Fuel Cell Technology
In the field of fuel cell technology, novel sulfonated polyimides have been synthesized from derivatives of 9H-fluorene for application as polyelectrolytes, demonstrating good proton conductivity and potential for fuel cell applications (Guo et al., 2002).
Green Chemistry
9H-fluorene-9-sulfonyl chloride plays a role in promoting green chemistry. For instance, it has been used in the synthesis of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications, contributing to the development of more environmentally friendly energy sources (Bae, Miyatake, & Watanabe, 2009).
Chemical Synthesis and Mechanisms
The compound is integral in understanding various chemical synthesis mechanisms. The unexpected formation of a sultine during the Friedel-Crafts sulfonylation of fluorene with 2,4,6-Triisopropylbenzenesulfonyl chloride is one such example, shedding light on reaction pathways and byproducts (Bugner, 1990).
Safety and Hazards
9H-fluorene-9-sulfonyl chloride may cause serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate soil as the product is insoluble and sinks in water . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
9H-fluorene-9-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBRRNXUMSLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306225 | |
| Record name | 9H-fluorene-9-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-9-sulfonyl chloride | |
CAS RN |
20449-15-4 | |
| Record name | NSC174677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-fluorene-9-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



